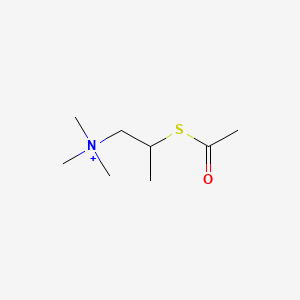

Acetyl-beta-methylthiocholine

Description

Contextualizing Cholinergic Agents in Biochemical and Neurobiological Inquiry

Cholinergic agents are a broad class of compounds that mimic or modulate the action of acetylcholine (B1216132), a fundamental neurotransmitter in both the central and peripheral nervous systems. nih.gov This system is integral to a vast array of physiological functions, including muscle contraction, memory, learning, and autonomic regulation. nih.govmdpi.com In the realm of biochemical and neurobiological research, cholinergic agents are indispensable tools. They allow for the targeted stimulation or inhibition of cholinergic receptors and enzymes, providing insights into their roles in health and disease. oup.com

The study of cholinergic signaling is paramount to understanding a variety of neurological and psychiatric disorders. For instance, a decline in cholinergic function is a well-established hallmark of Alzheimer's disease, contributing to cognitive decline and behavioral disturbances. mdpi.comoup.com Consequently, much research has focused on developing cholinergic drugs to alleviate these symptoms. nih.gov Beyond neurodegenerative diseases, the cholinergic system is implicated in conditions ranging from myasthenia gravis to glaucoma. nih.govfrontiersin.org

Rationale for Investigating Acetyl-beta-methylthiocholine as a Research Probe

The specific utility of this compound as a research probe stems from its characteristics as a substrate for cholinesterases, the enzymes responsible for the breakdown of acetylcholine. upol.cz There are two primary types of cholinesterases: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). upol.cz While both enzymes can hydrolyze acetylcholine, they exhibit different substrate specificities.

This compound is recognized for its selectivity as a substrate, particularly for acetylcholinesterase. nih.govpan.pl This selectivity allows researchers to differentiate between the activities of AChE and BChE in tissue samples. upol.czu-tokyo.ac.jp By measuring the rate of hydrolysis of this compound, scientists can specifically assess AChE activity, which is crucial for understanding its role in synaptic transmission and for screening potential inhibitors.

This compound is widely utilized in several key research areas:

Neuroscience Research: It serves as a potent tool for studying neurotransmitter systems and their influence on cognitive functions. chemimpex.com

Pharmacological Studies: Researchers use it to investigate the physiological effects of modulating the cholinergic system, which aids in the development of drugs for neurological disorders. chemimpex.com

Biochemical Assays: It functions as a specific substrate in enzyme assays to measure the activity of acetylcholinesterase. chemimpex.com

Research Findings on Substrate Specificity

Numerous studies have employed this compound to characterize cholinesterase activity in various organisms. For example, research on the grass shrimp (Palaemonetes pugio) used several substrates to determine cholinesterase activity, finding the lowest activity with this compound iodide. researchgate.net In another study on the green mussel (Perna viridis), this compound was used to distinguish between AChE and BChE activity. u-tokyo.ac.jp

A study on the mosquito Anopheles gambiae characterized the biochemical properties of its acetylcholinesterase-2 (AChE2). The findings showed that the enzyme's efficiency in hydrolyzing different substrates, as indicated by V(max)/K(M) values, followed the order: acetylthiocholine (B1193921) > propionylthiocholine (B1208427) ≈ acetyl-(β-methyl)thiocholine > butyrylthiocholine (B1199683). nih.gov This demonstrates the utility of this compound in comparative biochemical studies.

Research on Caco-2 cells, a human colon epithelial cell line, established the presence of acetylcholinesterase activity based on substrate specificity, where the hydrolysis rate was higher for acetylthiocholine and this compound compared to other substrates. nih.gov

The following interactive data table summarizes findings from a study on the cestode Hymenolepis diminuta, illustrating the relative rates of hydrolysis of different substrates by its acetylcholinesterase.

| Substrate | Relative Rate of Hydrolysis |

| Acetylthiocholine | Highest |

| Propionylthiocholine | ~3-fold lower than Acetylthiocholine |

| Butyrylthiocholine | ~7-fold lower than Acetylthiocholine |

| N-acetyl-β-methylthiocholine | ~16-fold lower than Acetylthiocholine |

Data adapted from a study on Hymenolepis diminuta acetylcholinesterase. pan.pl

This selectivity makes this compound an invaluable probe for isolating and studying the specific functions of acetylcholinesterase in a variety of biological contexts, from investigating the nervous systems of insects to characterizing enzymatic activity in human cell lines.

Structure

2D Structure

3D Structure

Properties

CAS No. |

24857-13-4 |

|---|---|

Molecular Formula |

C8H18NOS+ |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

2-acetylsulfanylpropyl(trimethyl)azanium |

InChI |

InChI=1S/C8H18NOS/c1-7(11-8(2)10)6-9(3,4)5/h7H,6H2,1-5H3/q+1 |

InChI Key |

SHEXQJZFGTZWSV-UHFFFAOYSA-N |

SMILES |

CC(C[N+](C)(C)C)SC(=O)C |

Canonical SMILES |

CC(C[N+](C)(C)C)SC(=O)C |

Origin of Product |

United States |

Ii. Synthesis Methodologies and Structural Modulations for Research Applications

Chemical Synthetic Pathways for Acetyl-beta-methylthiocholine and Analogues

The synthesis of this compound and its analogues generally involves a multi-step process designed to build the molecule with precision. These methods are adaptable for creating various derivatives for specific research questions.

A common and facile synthetic route for thiocholine (B1204863) esters, including this compound, involves the acylation of a thiol followed by quaternization of an amine. oup.com A representative synthesis for a related compound, butyrylthiocholine (B1199683) iodide, provides a clear example of the general procedure. The process begins with the deprotonation of a thiol, such as N,N-dimethylethanethiol hydrochloride, using a base like sodium hydroxide (B78521) in an ice bath to form the more reactive thiolate salt. oup.com

This nucleophilic thiolate is then reacted with an acylating agent, typically an acid anhydride (B1165640) (e.g., butyric anhydride) or an acyl chloride. oup.com This acylation step forms the thioester bond. The final step is the quaternization of the tertiary amine. This is typically achieved by reacting the thioester intermediate with an alkyl halide, such as methyl iodide, to yield the final quaternary ammonium (B1175870) salt product, like butyrylthiocholine iodide. oup.com By substituting the starting materials, various analogues can be created. For instance, using acetic anhydride would lead to acetylthiocholine (B1193921), and starting with the appropriately methylated thiol would yield this compound.

Table 1: Example Synthesis Conditions for a Thiocholine Ester Analogue (Butyrylthiocholine Iodide)

| Step | Reagents | Conditions | Purpose |

| 1. Thiolate Formation | N,N-dimethylethanethiol hydrochloride, Sodium hydroxide (NaOH) | Aqueous solution, ice bath (below 5°C) | Deprotonation of the thiol to increase nucleophilicity. |

| 2. Acylation | Butyric anhydride | Stirring in the cold aqueous solution | Formation of the S-butyryl thioester bond. |

| 3. Quaternization | Methyl iodide (CH₃I) | Reaction with the tertiary amine intermediate | Formation of the quaternary ammonium group. |

Achieving high purity is essential for research applications to ensure that observed effects are due to the compound of interest. Following synthesis, the reaction mixture undergoes a series of purification steps. A typical purification workup involves liquid-liquid extraction. For example, the reaction mixture can be extracted multiple times with an organic solvent like ether to separate the desired product from aqueous-soluble impurities. oup.com

The combined organic layers are then washed sequentially with a dilute base solution (e.g., sodium hydroxide) to remove any unreacted acidic starting materials and then with a saturated salt solution (e.g., sodium chloride) to remove residual base and reduce the solubility of the organic product in any remaining water. oup.com The organic solution is dried over an anhydrous drying agent, such as magnesium sulfate, to remove all traces of water. oup.com The final step for obtaining a highly pure solid product is often recrystallization from a suitable solvent, such as methanol, which can yield the final product with a sharp melting point. oup.com

Reaction Mechanisms and Conditions for Targeted Derivatization

Impact of Structural Modifications on Biochemical Specificity

The specific structure of this compound is not accidental; it is designed to interact in a particular way with its biological targets, primarily the cholinesterase enzymes. Each part of the molecule contributes to its biochemical profile.

The replacement of the oxygen atom in the ester group of acetylcholine (B1216132) analogues with a sulfur atom creates a thioester. This fundamental change is critical for its primary research application. The hydrolysis of the thioester bond by acetylcholinesterase (AChE) releases thiocholine. This product contains a free thiol group (-SH) which readily reacts with chromogenic reagents like 5,5'-dithiobis-(2-nitrobenzoate) (DTNB), also known as Ellman's reagent. oup.comnih.gov This reaction produces a colored product that can be measured spectrophotometrically, providing a convenient and widely used method for quantifying enzyme activity. oup.com

Furthermore, the combination of the beta-methyl group and the thioester linkage confers high substrate specificity. This compound is an excellent substrate for acetylcholinesterase (AChE) but is hydrolyzed very poorly by butyrylcholinesterase (BChE or PsChE). nih.gov Research has demonstrated that it exhibits a substrate specificity of more than 97% for AChE over BChE. nih.gov This high degree of selectivity allows researchers to specifically measure AChE activity even in complex biological samples that contain both enzymes, such as hemolyzed whole blood. nih.gov

When compared to the primary endogenous cholinergic neurotransmitter, acetylcholine, two key structural modifications in this compound are evident: the thioester linkage (as discussed above) and the presence of a methyl group on the beta-carbon of the choline (B1196258) moiety. uomus.edu.iq

Thioester vs. Ester: Acetylcholine possesses an ester linkage (-O-C=O). The substitution with a thioester linkage (-S-C=O) in this compound is the key to its use in colorimetric assays with DTNB.

Beta-Methyl Group: The methyl group on the carbon beta to the quaternary nitrogen is a critical modification. This feature is analogous to the structure of methacholine (B1211447) (acetyl-beta-methylcholine). This substitution has two significant impacts on its interaction with cholinergic systems. First, it sterically hinders the hydrolysis of the molecule by acetylcholinesterase, making it more stable than acetylcholine or acetylthiocholine. uomus.edu.iq Second, and perhaps more importantly, this beta-methylation dramatically decreases the compound's affinity for nicotinic acetylcholine receptors while largely preserving its interaction with muscarinic acetylcholine receptors. uomus.edu.iq In the context of its use as a substrate for AChE, this beta-methyl group contributes to its specificity. nih.govresearchgate.net

These deliberate structural changes from the endogenous neurotransmitter acetylcholine make this compound a specialized molecular tool, enabling specific and convenient measurement of AChE activity, which is invaluable for both basic neuroscience research and the screening of potential cholinesterase inhibitors. pubcompare.ai

Table 2: Comparative Hydrolysis of Thiocholine Esters by Anopheles gambiae Acetylcholinesterase-2 (AChE2)

| Substrate | Relative Vmax/KM Value |

| Acetylthiocholine | Highest |

| Propionylthiocholine (B1208427) | ~ Equivalent to Acetyl-(β-methyl)thiocholine |

| Acetyl-(β-methyl)thiocholine | ~ Equivalent to Propionylthiocholine |

| Butyrylthiocholine | Lowest |

| Data derived from a study on the biochemical properties of A. gambiae AChE2, illustrating the relative preference of the enzyme for different substrates. nih.gov |

Iii. Enzymatic Hydrolysis and Kinetics: Fundamental Substrate Interactions

Substrate Specificity for Cholinesterase Isozymes

The primary value of acetyl-beta-methylthiocholine as a research tool lies in its differential hydrolysis by the two major types of cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).

This compound is recognized as a specific substrate for Acetylcholinesterase (AChE, EC 3.1.1.7). ontosight.aipan.pl Its chemical structure is analogous to the natural neurotransmitter acetylcholine (B1216132), allowing it to bind to the active site of AChE and undergo hydrolysis. ontosight.ai This property makes it an ideal tool for measuring AChE activity in various biological samples, including erythrocytes and nerve tissue, often using the Ellman spectrophotometric method. ontosight.aigoogle.com The enzyme catalyzes the cleavage of the ester bond in this compound, a reaction that can be quantified to determine enzyme activity. ontosight.ai Studies on AChE from diverse sources, including electric eel, insects, and human erythrocytes, consistently demonstrate robust hydrolysis of this compound. google.comresearchgate.netnih.govnih.gov

In stark contrast to its interaction with AChE, this compound is generally considered a poor substrate for Butyrylcholinesterase (BChE, EC 3.1.1.8) and is often described as not being hydrolyzed by this isozyme at all. pan.plupol.cz This high degree of specificity is a key feature used to distinguish AChE activity from BChE activity in samples where both enzymes are present. upol.czsrce.hr While BChE readily hydrolyzes substrates like butyrylcholine (B1668140) and can also act on acetylcholine, its active site does not effectively accommodate the structure of this compound. upol.czcitius.technology This selectivity is fundamental to its use in diagnostic assays where specific measurement of AChE is required. researchgate.net

Research consistently shows that while AChE hydrolyzes this compound, the rate is generally lower than for its primary thio-substrate, acetylthiocholine (B1193921). The structural modification—the addition of a methyl group on the beta-carbon—hinders the enzymatic process compared to the unsubstituted acetylthiocholine.

Studies on AChE from various organisms provide a comparative view of hydrolysis efficiency. For instance, research on AChE from the greenbug (Schizaphis graminum) showed a maximal velocity for acetylthiocholine of 78.0 µmol/min/mg, whereas the rate for this compound was slightly lower at 67.0 µmol/min/mg. nih.gov Similarly, AChE from the Western corn rootworm (Diabrotica virgifera virgifera) hydrolyzed acetylthiocholine at 184.8 µmol/min/mg, compared to 140.5 µmol/min/mg for this compound. nih.gov In the parasitic cestode Hymenolepis diminuta, the activity of AChE towards this compound was found to be approximately 16-fold lower than towards acetylthiocholine. pan.pl

The following table summarizes comparative hydrolysis rates from a study on nematode AChE, demonstrating the preference for acetylthiocholine.

| Substrate | Relative Hydrolysis Rate (%) at 1 mM |

|---|---|

| Acetylthiocholine | 100 |

| This compound | 61 |

| Propionylthiocholine (B1208427) | 15 |

| Butyrylthiocholine (B1199683) | 5 |

Data adapted from a study on Nippostrongylus brasiliensis AChE. researchgate.net

Differential Hydrolysis by Butyrylcholinesterase (BChE)

Enzyme Kinetic Parameters and Mechanistic Studies

The kinetics of this compound hydrolysis by AChE have been characterized by determining the Michaelis-Menten constants (Km) and maximum reaction velocities (Vmax). These parameters provide quantitative insight into the enzyme's affinity for the substrate and its catalytic efficiency.

The Michaelis-Menten constant (Km) reflects the substrate concentration at which the hydrolysis reaction proceeds at half its maximum velocity, serving as an inverse measure of the enzyme's affinity for the substrate. For this compound, Km values have been determined for AChE from several species. In human erythrocyte AChE, the Km was found to be 102.5 µM. google.com Studies on insect AChE have reported varying Km values; for example, the Km for AChE from the Western corn rootworm was 18.5 µM, while for the greenbug, it was 60.6 µM. nih.govnih.gov These variations highlight species-specific differences in the enzyme's active site structure.

The maximum reaction velocity (Vmax) represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate. This parameter is directly proportional to the enzyme concentration and reflects its catalytic turnover capacity. For the hydrolysis of this compound, reported Vmax values vary depending on the source of the AChE and the purity of the enzyme preparation. For human erythrocyte AChE, a Vmax of 9.2552 x 10⁻⁶ moles/gram/min has been recorded. google.com In purified AChE from the Western corn rootworm, the Vmax was 140.5 µmol/min/mg, and from the greenbug, it was 67.0 µmol/min/mg. nih.govnih.gov

The kinetic parameters for the hydrolysis of this compound and other thiocholine (B1204863) esters by AChE from various sources are detailed in the table below.

| Enzyme Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Source |

|---|---|---|---|---|

| Western Corn Rootworm (D. virgifera virgifera) | Acetylthiocholine | 19.7 | 184.8 | nih.gov |

| This compound | 18.5 | 140.5 | ||

| Greenbug (S. graminum) | Acetylthiocholine | 57.6 | 78.0 | nih.gov |

| This compound | 60.6 | 67.0 | ||

| Tarnished Plant Bug (L. hesperus) | Acetylthiocholine | 69 | 42.9 | researchgate.net |

| This compound | 65 | 32.8 | ||

| Human Erythrocyte | This compound | 102.5 | 0.00926* | google.com |

\Vmax reported in moles/gram of erythrocytes/min. Converted to µmol/min/mg for comparison assuming 1g erythrocytes ≈ 1mg protein for illustrative purposes; direct conversion is complex.*

Analysis of Turnover Numbers (kcat)

The turnover number, or kcat, represents the maximum number of substrate molecules that a single enzyme active site can convert to product per unit of time. It is a direct measure of the catalytic efficiency of an enzyme under saturating substrate conditions. For acetylcholinesterase, the hydrolysis of various substrates occurs at different rates.

In a study on purified AChE from the insect Lygus hesperus, the turnover number for this compound was determined to be 4,800 per minute for the native enzyme. usu.edu This value indicates a high catalytic efficiency, although it is lower than that for the primary substrate, acetylthiocholine. The turnover numbers for the subunit or active site were found to be approximately half of those for the native dimeric AChE, suggesting that each native enzyme possesses two active sites. usu.edu

| Enzyme Source | Substrate | Turnover Number (kcat) (min-1) | Reference |

|---|---|---|---|

| AChE (Lygus hesperus) | Acetylthiocholine | 7,000 | usu.edu |

| AChE (Lygus hesperus) | This compound | 4,800 | usu.edu |

| AChE (Lygus hesperus) | Propionylthiocholine | 3,000 | usu.edu |

| AChE (Lygus hesperus) | S-butyrylthiocholine | 390 | usu.edu |

Investigation of Substrate Inhibition Mechanisms

A distinguishing characteristic of acetylcholinesterase (AChE) compared to butyrylcholinesterase (BChE) is its inhibition by high concentrations of its own substrate. upol.czresearchgate.net This phenomenon, known as substrate inhibition, is a crucial diagnostic feature. When measuring enzyme activity, the rate of hydrolysis of substrates like acetylthiocholine or this compound by AChE initially increases with substrate concentration, but then decreases at very high concentrations. upol.cz While the precise biological significance of this inhibition is still under investigation, it is a consistent and observable kinetic property of AChE. upol.cz

Molecular Forms of Cholinesterases and Substrate Preference

Cholinesterases exist in various molecular forms, which can be broadly categorized as hydrophilic (soluble) and amphiphilic (membrane-bound). usu.edunih.gov These forms differ in their quaternary structure and their association with cell membranes. The primary form of AChE in the mammalian brain is a tetrameric, globular G4 form, with smaller quantities of a monomeric G1 form. wikipedia.org The substrate preference, particularly the efficient hydrolysis of this compound, remains a consistent feature of AChE across these different molecular structures. pan.pl In contrast, BChE shows little to no ability to hydrolyze this specific substrate. upol.czpan.pl

Characterization of Amphiphilic and Hydrophilic Enzyme Variants

The different molecular forms of cholinesterases can be separated and characterized based on their solubility and hydrophobic properties. Amphiphilic forms possess a hydrophobic domain, often a glycolipid anchor, that associates them with cell membranes, while hydrophilic forms lack this anchor and are typically soluble in aqueous buffers. nih.govpan.pl

Human Brain: In the human brain, both AChE and BChE exist in hydrophilic and amphiphilic forms. nih.gov Studies have shown that most of the AChE (around 80%) displays amphiphilic properties, indicating it is primarily membrane-associated. nih.gov In contrast, BChE is found in both hydrophilic and amphiphilic populations. nih.gov

Insect AChE: Research on the insect Lygus hesperus identified three distinct molecular forms of AChE. The major form, accounting for about 89% of the total activity, was a hydrophilic dimer. usu.edu Two minor forms included another hydrophilic dimer and an amphiphilic monomer. usu.edu

Cestode AChE: In the tapeworm Hymenolepis diminuta, the AChE was found to be amphiphilic, as demonstrated by its partitioning into the hydrophobic phase in a Triton X-114 system. pan.pl

This distribution between hydrophilic and amphiphilic variants highlights the diverse cellular roles and localizations of these enzymes.

Impact of Enzyme Solubilization Methods on Activity Profile

The method used to solubilize cholinesterases from tissues is critical for studying their activity and characterizing their molecular forms. Different detergents and buffer systems are employed to selectively extract hydrophilic or amphiphilic variants.

A common technique involves sequential extraction. nih.gov First, a low-salt or Tris-saline buffer is used to extract the soluble, hydrophilic forms of the enzyme. nih.gov Subsequently, a buffer containing a non-ionic detergent, such as Triton X-100, is used to solubilize the membrane-bound, amphiphilic forms. nih.govpan.pl The choice of detergent can also influence the apparent structure of the enzyme; for example, the main peak of BChE in human brain extracts behaves differently in gradients containing Triton X-100 versus Brij 96. nih.gov

The compatibility of detergents and co-solvents with the enzyme's kinetic properties is a significant consideration. Studies have evaluated various agents to find those that improve the solubility of potential inhibitors without significantly affecting the enzyme itself. nih.gov For cholinesterase activity assays, detergents like Tween 20, Brij 35, and Brij 96v have been shown to have minimal inhibitory effects and are therefore considered suitable for solubilizing compounds in kinetic studies. nih.gov The use of specific detergents like Triton X-114 is also a key step in phase-partitioning experiments designed to definitively separate and identify amphiphilic enzymes. pan.pl

Iv. Cholinergic Receptor Interactions and Modulation Mechanisms

Ligand Binding Dynamics at Cholinergic Receptors

The interaction of a ligand, such as Acetyl-beta-methylthiocholine, with a receptor is a dynamic process governed by various factors, including the structural characteristics of both the ligand and the receptor binding site. This process is the initial step that triggers a cascade of intracellular events.

This compound is recognized for its selective action, primarily as a substrate for acetylcholinesterase (AChE) rather than butyrylcholinesterase (BChE). u-tokyo.ac.jpacs.orgmdpi.com This selectivity is crucial for its use in experimental models to specifically probe the activity of AChE. Research has demonstrated that while AChE efficiently hydrolyzes this compound, BChE shows minimal activity towards it. This substrate specificity allows for the differentiation of cholinesterase types in tissue preparations. u-tokyo.ac.jp For instance, in studies involving the tropical green mussel Perna viridis, this compound was used as a selective substrate to characterize the cholinesterase profile in various tissues. u-tokyo.ac.jp

Table 1: Substrate Selectivity of Cholinesterases for this compound

| Enzyme | Relative Hydrolysis Rate | Primary Function |

|---|---|---|

| Acetylcholinesterase (AChE) | High | Hydrolyzes acetylcholine (B1216132) and its analogs like this compound. |

| Butyrylcholinesterase (BChE) | Very Low / Negligible | Primarily hydrolyzes butyrylcholine (B1668140) and other esters; shows minimal activity towards this compound. |

The binding affinity of a ligand to its receptor is determined by the specific molecular interactions that occur at the binding site. In the context of cholinesterases, the active site is located deep within a gorge. google.com The initial attraction of positively charged ligands, like acetylcholine and its analogs, is facilitated by electrostatic forces. google.com

For this compound, its structural similarity to acetylcholine is a key determinant of its binding to the active site of AChE. The presence of the acetyl group and the quaternary ammonium (B1175870) group are crucial for this interaction. The substitution of the oxygen atom in acetylcholine with a sulfur atom in this compound, and the addition of a methyl group on the beta-carbon, influences its hydrolysis rate and specificity. pnas.org

Computational docking studies on various ligands interacting with human AChE and BChE have provided insights into the binding energies and key interacting residues. acs.org Although specific data for this compound was not the focus of these particular studies, the principles of ligand-enzyme interactions are transferable. For instance, the catalytic triad (B1167595) (Serine, Histidine, and Glutamate) within the AChE active site is essential for the hydrolysis of substrates. acs.org The affinity and orientation of the substrate within the active site gorge are influenced by interactions with aromatic amino acid residues. nih.gov

Investigations into Selective Binding to Receptor Subtypes

Receptor Activation and Signal Transduction Pathways in Research Models

Following ligand binding, the receptor undergoes a conformational change, leading to its activation and the initiation of intracellular signaling cascades. The nature of this activation—whether agonistic or antagonistic—and the specific pathways involved are critical aspects of receptor pharmacology.

In controlled experimental systems, this compound is primarily utilized as a substrate to measure AChE activity. Its role as a direct agonist or antagonist at cholinergic receptors is less pronounced in the literature compared to its function as a tool for studying enzyme kinetics. However, by influencing the concentration of acetylcholine through its interaction with AChE, it indirectly affects the activation of both nicotinic and muscarinic receptors. nih.gov

The study of specific agonists and antagonists for cholinergic receptors is essential for understanding their function. For example, nicotine (B1678760) is a well-known agonist for nAChRs, while muscarine (B1676868) is an agonist for mAChRs. wikipedia.org Conversely, antagonists block the action of these agonists. The use of selective substrates like this compound in assays allows for the precise measurement of how various compounds inhibit AChE, thereby modulating the availability of acetylcholine to activate these receptors. nih.gov

The binding of a ligand to a receptor induces a change in the receptor's three-dimensional structure, a process known as a conformational change. nih.gov This change is the physical basis of receptor activation. For G-protein coupled receptors like mAChRs, ligand binding leads to a conformational shift that allows the receptor to interact with and activate intracellular G-proteins. nih.gov

While direct studies on the specific conformational changes induced by this compound are not extensively detailed, the principles are well-established from research on other cholinergic ligands. Molecular dynamics simulations of ligands like tiotropium (B1237716) binding to muscarinic receptors have illustrated the dynamic nature of this process, including the existence of metastable intermediate binding sites in the extracellular vestibule of the receptor. nih.gov The binding of an agonist like acetylcholine is expected to induce a conformational state that facilitates signal transduction, whereas an antagonist would bind in a manner that prevents this activating conformational shift. The study of substrates like this compound contributes to the broader understanding of the structural requirements for ligand recognition and the subsequent conformational dynamics of cholinergic receptors and enzymes.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Acetylcholine |

| Butyrylcholine |

| Butyrylthiocholine (B1199683) |

| Muscarine |

| Nicotine |

V. Methodological Applications and Assay Development in Biochemical Research

Spectrophotometric Assays for Cholinesterase Activity Measurement

Spectrophotometric assays are a cornerstone of cholinesterase research, providing a quantitative measure of enzyme activity. Acetyl-beta-methylthiocholine is frequently employed as a substrate in these assays due to its specific hydrolysis by AChE. ontosight.ai

A widely used method for determining cholinesterase activity is the spectrophotometric method developed by Ellman and colleagues, which utilizes 5,5'-dithiobis-2-nitrobenzoic acid (DTNB), also known as Ellman's reagent. nih.govpublichealthtoxicology.com In this assay, the hydrolysis of a thiocholine (B1204863) ester substrate, such as this compound, by cholinesterase produces thiocholine. This product then reacts with DTNB to generate a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), the absorbance of which is measured spectrophotometrically, typically at 412 nm, to determine enzyme activity. nih.govpublichealthtoxicology.com

This compound is particularly valuable in these assays when the specific activity of AChE needs to be determined in samples containing a mixture of cholinesterases. researchgate.netupol.cz Its preferential hydrolysis by AChE allows for a more accurate assessment of this specific enzyme's activity. upol.cz The Ellman method, in conjunction with this compound, has been automated and optimized for high-throughput screening, for instance, in the analysis of amniotic fluid for prenatal diagnosis. nih.gov

The specificity and sensitivity of cholinesterase assays using this compound can be significantly influenced by various experimental parameters. Optimization of these conditions is crucial for obtaining reliable and reproducible results.

One critical factor is the concentration of both the substrate and Ellman's reagent. Studies have shown that a high excess of DTNB compared to the acetylthiocholine (B1193921) substrate can lead to an underestimation of enzyme activity due to inhibition of the hydrolysis rate. researchgate.net Therefore, maintaining an optimal ratio of DTNB to the substrate is essential.

In a study evaluating methods for measuring AChE in amniotic fluid, an optimized automated assay using this compound was developed. nih.gov This rapid (5-minute) assay demonstrated high efficiency in distinguishing between normal and abnormal pregnancies, highlighting the importance of optimized protocols for diagnostic applications. nih.gov Furthermore, pre-analytical sample treatment, such as filtering samples through 0.22-micron membrane filters, has been shown to reduce the incidence of false-positive results. nih.gov

The choice of substrate and its concentration is also a key aspect of assay optimization. For routine analysis of both AChE and butyrylcholinesterase (BChE), using a common substrate like acetylthiocholine at a standardized concentration can be convenient. publichealthtoxicology.com However, for specific AChE measurement, this compound is a more suitable substrate. upol.cz

Application of Ellman's Reagent (DTNB) Based Methods

Differentiation and Characterization of Cholinesterase Enzymes

A primary application of this compound in biochemical research is the differentiation and characterization of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

The specificity of this compound for AChE makes it a valuable diagnostic substrate in research settings. ontosight.aiupol.cz While BChE can hydrolyze a broad range of choline (B1196258) esters, it is unable to efficiently hydrolyze this compound. upol.cz This differential substrate specificity allows researchers to selectively measure AChE activity even in the presence of BChE. upol.cz

This principle has been applied in various diagnostic contexts. For example, an assay employing this compound was found to be more specific than other methods for measuring AChE activity in amniotic fluid for the prenatal detection of neural tube defects. researchgate.net This increased specificity is crucial for accurate diagnosis and reducing false positives. nih.gov In research, this substrate is used to gain insights into the function and potential dysregulation of AChE in neurological diseases. ontosight.ai

The table below summarizes the differential hydrolysis of various substrates by AChE and BChE, highlighting the diagnostic utility of this compound.

| Substrate | Hydrolyzed by AChE | Hydrolyzed by BChE |

| Acetylcholine (B1216132)/Acetylthiocholine | Yes | Yes |

| Butyrylcholine (B1668140)/Butyrylthiocholine (B1199683) | Low rate | High rate |

| This compound | Yes | No |

| Propionylcholine/Propionylthiocholine (B1208427) | Yes | Yes |

This table is based on information from a review on cholinesterases. upol.cz

This compound is also instrumental in comparative enzymology studies, allowing for the characterization and comparison of AChE from different species and tissues. These studies provide valuable information on the evolution, structure, and function of this critical enzyme.

For instance, research on the cholinesterase activity in the tropical green mussel, Perna viridis, utilized this compound to differentiate between AChE and BChE in various organs. u-tokyo.ac.jp The results indicated that AChE was the dominant cholinesterase type in the mussel tissues. u-tokyo.ac.jp

Similarly, comparative studies on the kinetic properties of AChE from two different honeybee species, Apis mellifera and Apis cerana, employed this compound as one of the substrates. tandfonline.com This research revealed significant differences in the hydrolyzing efficiency of AChE between the two species. tandfonline.com In another study on aphids, the substrate and inhibitor specificities of purified AChE from Sitobion avenae and Rhopalosiphum padi were characterized using this compound, confirming the identity of the purified enzyme as a typical AChE. oup.com

The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), are often determined in these comparative studies to quantify the enzyme's affinity for the substrate and its catalytic efficiency.

The table below presents a summary of research findings from a comparative study on honeybee AChE.

| Honeybee Species | Substrate | Km (mM) | Vmax (OD/min/mg protein) |

| Apis mellifera | Acetylthiocholine iodide | 0.089 | 0.694 |

| Acetyl-(β-methyl) thiocholine | 0.158 | 0.588 | |

| s-Propionylthiocholine | 0.211 | 0.811 | |

| s-Butyrylthiocholine iodide | 0.432 | 0.121 | |

| Apis cerana | Acetylthiocholine iodide | 0.102 | 0.489 |

| Acetyl-(β-methyl) thiocholine | 0.178 | 0.399 | |

| s-Propionylthiocholine | 0.254 | 0.531 | |

| s-Butyrylthiocholine iodide | 0.501 | 0.089 |

Data adapted from a study on the comparative distribution and kinetic properties of acetylcholinesterase from Apis mellifera and Apis cerana. tandfonline.com

Use as a Diagnostic Substrate for Acetylcholinesterase in Research

In Vitro and Ex Vivo Experimental Models for Compound Characterization

This compound plays a role in in vitro and ex vivo experimental models designed to characterize the effects of various compounds on cholinesterase activity. These models are essential for drug discovery and toxicology studies.

The ability of this compound to specifically probe AChE activity makes it a valuable tool in these experimental setups. ontosight.ai For instance, it is used in toxicology studies to assess the inhibitory effects of compounds like organophosphates on AChE activity. mdpi.com

An example of an ex vivo application is the analysis of the inhibitory action of the Alzheimer's drug candidate Posiphen and its metabolites on human AChE and BChE. acs.org In such studies, the inhibitory potency of the test compounds is determined by measuring the reduction in the hydrolysis of a specific substrate, which can be this compound for AChE, in the presence of the compound. This allows for the characterization of the compound's selectivity and mechanism of action. acs.org

Utilization in Cell Line-Based Assays (e.g., Caco-2 cells, Sf9 cells)

Cell lines provide a controlled and reproducible environment for studying cellular processes and the effects of various compounds. This compound is frequently employed in assays using cell lines like Caco-2 and Sf9 to investigate cholinesterase activity.

Caco-2 Cells:

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for the intestinal epithelium. nih.gov These cells differentiate into a polarized monolayer with many characteristics of small intestine enterocytes, making them suitable for drug absorption and transport studies. nih.govnih.gov In the context of cholinesterase research, Caco-2 cells have been used to characterize the expression and activity of AChE.

Research has shown that Caco-2 cells express AChE, and this compound has been used as a specific substrate to measure its enzymatic activity, distinguishing it from any potential BChE activity. researchgate.net For instance, studies have demonstrated that the AChE present in Caco-2 cells is predominantly a monomeric form bound to the plasma membrane. researchgate.net The use of this compound in these assays helps to elucidate the substrate specificity of the enzyme, confirming its identity as AChE. researchgate.net

Sf9 Cells:

Sf9 cells, derived from the pupal ovarian tissue of the fall armyworm (Spodoptera frugiperda), are a popular insect cell line used for the production of recombinant proteins through the baculovirus expression vector system. atcc.orgexpressionsystems.com This system is widely used to express and purify large quantities of functional enzymes, including insect and mammalian AChE, for detailed biochemical characterization. nih.govnih.gov

In this context, this compound serves as a critical tool for characterizing the enzymatic properties of the recombinantly expressed AChE. nih.govnih.gov Researchers can perform kinetic analyses using this substrate to determine key parameters such as the Michaelis constant (Kм) and maximum velocity (Vmax), providing insights into the enzyme's affinity for the substrate and its catalytic efficiency. nih.gov The specificity of this compound allows for the precise measurement of AChE activity even in the presence of other esterases that might be present in the cell lysates. nih.gov

Table 1: Application of this compound in Cell Line-Based Assays

| Cell Line | Application | Research Focus | Key Findings |

|---|---|---|---|

| Caco-2 | Substrate for AChE activity measurement. | Characterization of endogenous AChE in an intestinal epithelium model. researchgate.net | Confirmed the presence of membrane-bound AChE and determined its substrate specificity. researchgate.net |

| Sf9 | Substrate for characterizing recombinant AChE. | Biochemical analysis of purified AChE from various species. nih.govnih.gov | Enabled determination of kinetic parameters (Kм, Vmax) and substrate specificity of the expressed enzyme. nih.gov |

Enzyme Purification and Characterization from Tissue Extracts

The purification of enzymes from complex biological samples like tissue extracts is a fundamental process in biochemistry. This compound is instrumental in the characterization of AChE following its purification from various tissues.

The process of enzyme purification from tissue extracts typically involves several steps, including homogenization of the tissue, centrifugation to remove cellular debris, and various chromatographic techniques to separate the enzyme of interest from other proteins. ird.frnih.gov Throughout the purification process, the activity of the target enzyme is monitored to assess the efficiency of each step.

Once AChE has been purified, its biochemical properties are thoroughly characterized. This is where this compound becomes particularly useful. By comparing the rate of hydrolysis of this compound to that of other substrates like acetylthiocholine (a substrate for both AChE and BChE) and butyrylthiocholine (a preferential substrate for BChE), researchers can definitively identify the purified enzyme as AChE. nih.govu-tokyo.ac.jp

For example, studies on cholinesterases from the green mussel (Perna viridis) have utilized this compound to differentiate between AChE and BChE activities in tissue extracts. u-tokyo.ac.jp Similarly, the characterization of purified recombinant AChE from the malaria mosquito (Anopheles gambiae) involved the use of this compound to establish its substrate specificity profile. nih.gov

Table 2: Substrate Specificity of Cholinesterases from Perna viridis Gill Tissue

| Substrate | Relative Hydrolysis Rate (%) |

|---|---|

| Acetylthiocholine | 100 |

| This compound | 59.18 |

| Butyrylthiocholine | 0.18 |

Data adapted from a study on cholinesterase characterization, highlighting the preferential hydrolysis of this compound by AChE compared to butyrylthiocholine. u-tokyo.ac.jp

Computational and Structural Biology Approaches

In recent years, computational methods have become indispensable tools in biochemical research, providing insights into molecular interactions that are often difficult to study experimentally. These approaches are applied to understand the binding of substrates like this compound to enzymes such as AChE.

Molecular Docking Simulations for Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., AChE) to form a stable complex. nih.govcreative-biolabs.com This method is widely used to analyze the binding site of an enzyme and to understand the molecular basis of its substrate specificity. creative-biolabs.com

In the case of this compound and AChE, docking simulations can be performed to visualize how the substrate fits into the active site of the enzyme. These simulations can identify key amino acid residues that interact with the substrate through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. nih.govajchem-a.com By comparing the docking poses and binding energies of this compound with other substrates, researchers can gain a deeper understanding of why AChE preferentially hydrolyzes this compound over others. These computational predictions can guide further experimental studies, such as site-directed mutagenesis, to validate the role of specific residues in substrate binding and catalysis. embopress.org

In Silico Modeling of Enzyme-Substrate Complexes

In silico modeling encompasses a broader range of computational techniques, including molecular dynamics (MD) simulations, that are used to study the dynamic behavior of biological macromolecules. mdpi.complos.org While molecular docking provides a static picture of the enzyme-substrate complex, MD simulations can simulate the movements of the enzyme and substrate over time, providing a more realistic representation of the binding process. biotechrep.irnih.gov

By creating a computational model of the AChE-acetyl-beta-methylthiocholine complex, researchers can investigate the conformational changes that occur in both the enzyme and the substrate upon binding. plos.org These simulations can reveal the entire binding pathway, from the initial encounter of the substrate with the enzyme to its final accommodation in the active site. plos.org Furthermore, in silico models can be used to study the catalytic mechanism at an atomic level, including the transition states and energy barriers involved in the hydrolysis of this compound. This detailed understanding of the enzyme-substrate interactions can be invaluable for the design of novel inhibitors or for engineering enzymes with altered substrate specificities. mdpi.com

Vi. Research Avenues and Future Directions for Acetyl Beta Methylthiocholine As a Research Tool

Development of Advanced Biochemical Probes

The high specificity of acetyl-beta-methylthiocholine as a substrate for acetylcholinesterase (AChE), but not for butyrylcholinesterase (BChE), makes it an exceptional molecule for the development of advanced biochemical probes. upol.cz This selectivity is fundamental to creating assays that can precisely measure AChE activity without interference from other cholinesterases. upol.cz

Future research is geared towards leveraging this specificity to design more sensitive and high-throughput screening methods. These probes are crucial for discovering and characterizing new cholinesterase inhibitors, which have therapeutic potential. ebi.ac.uk The development of biosensors, including those with electrochemical and colorimetric detection methods, represents a significant step forward. tandfonline.comresearchgate.net These biosensors often utilize this compound in conjunction with a reporter molecule, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), to produce a quantifiable signal upon enzymatic hydrolysis. nih.gov The goal is to create stable, reusable, and highly sensitive probes for detecting both the activity of AChE and the presence of its inhibitors in various biological samples. researchgate.net

Table 1: Biochemical Assays and Probes Utilizing this compound

| Assay/Probe Type | Principle of Operation | Research Application |

|---|---|---|

| Colorimetric Assays (e.g., Ellman's Assay) | Hydrolysis of this compound by AChE produces thiocholine (B1204863), which reacts with DTNB to form a yellow-colored product measured spectrophotometrically. nih.gov | Quantifying AChE activity; Screening for AChE inhibitors. |

| Electrochemical Biosensors | Immobilized AChE hydrolyzes this compound, and the resulting thiocholine is oxidized at an electrode, generating a detectable electrical current. researchgate.net | Real-time monitoring of AChE activity; Detection of pesticides and nerve agents. tandfonline.com |

| Fluorogenic Probes | Coupled enzymatic reactions where the product of this compound hydrolysis initiates a secondary reaction that generates a fluorescent signal. rsc.org | High-sensitivity detection of AChE in complex biological samples; Cellular imaging. rsc.org |

| Histochemical Localization | Used as a substrate to facilitate the fine structural localization of AChE within tissues and cells. ebi.ac.uk | Mapping the distribution of AChE in neuronal and non-neuronal tissues. |

Exploration in Fundamental Neuroscience Research

In fundamental neuroscience, understanding the cholinergic system is critical, as it plays a role in cognitive functions like memory and learning. chemimpex.commdpi.com this compound serves as a key research tool in this domain by enabling the specific study of acetylcholinesterase, the enzyme that terminates cholinergic neurotransmission by hydrolyzing acetylcholine (B1216132). upol.czmdpi.com

Researchers utilize this compound to differentiate AChE activity from that of BChE in various brain regions and cell types, which is crucial for elucidating the precise roles of each enzyme in neural signaling. upol.cznih.gov For example, it has been used to characterize AChE in retinal cells and to study the kinetic properties of the enzyme. nih.gov By providing a means to selectively measure AChE activity, the compound helps in understanding how cholinergic signaling is modulated and its implications in both normal brain function and in neurodegenerative diseases where this system is compromised. chemimpex.comfrontiersin.orgfrontiersin.org Future studies will likely continue to use this compound to investigate the subtle complexities of cholinergic regulation and its downstream effects on neural circuits and behavior. frontiersin.orgmdpi.com

Table 2: Key Findings in Neuroscience Research Using this compound

| Research Area | Key Finding | Significance |

|---|---|---|

| Enzyme Characterization | Confirmed that cholinesterase activity in specific neuronal cell lines is predominantly due to AChE. nih.gov | Allows for focused study of AChE in specific cellular contexts. |

| Inhibitor Kinetics | Determined the competitive nature of inhibition for specific AChE inhibitors by performing kinetic studies with this compound as the substrate. nih.gov | Provides insight into the mechanism of action of potential therapeutic compounds. |

| Enzyme Differentiation | Used as a selective substrate to distinguish AChE from BChE activity in tissue homogenates. upol.cz | Essential for understanding the distinct physiological roles of different cholinesterases. |

| Neurotransmitter System Analysis | Facilitates the investigation of cholinergic modulation on various physiological processes. chemimpex.com | Enhances understanding of how acetylcholine signaling impacts cognitive and other neurological functions. |

Applications in Agricultural Science: Targeting Insect Neurological Pathways

The agricultural sector is in constant need of new, effective, and environmentally safe insecticides. elsevierpure.com Acetylcholinesterase is a well-established target for many insecticides, such as organophosphates and carbamates, because its inhibition is lethal to insects. nih.gov However, a lack of specificity can lead to toxicity in non-target species, including beneficial insects and vertebrates. elsevierpure.com

Herein lies a significant future direction for this compound. Its ability to selectively probe for AChE activity can be harnessed to screen for novel insecticide candidates that are highly specific to the AChE of pest insects. chemimpex.com Research has shown that the efficiency of AChE in hydrolyzing this compound varies between species, including different insects. usu.edunih.gov This suggests that the enzyme's active site has species-specific structural features. By using this compound in high-throughput screening assays, researchers can identify compounds that selectively inhibit the AChE of a target pest while having minimal effect on the enzyme from beneficial insects, like pollinators, or other animals. elsevierpure.comresearchgate.net This approach could lead to the development of a new generation of safer and more targeted pest control solutions. chemimpex.com

Table 3: Potential Research Applications in Agricultural Science

| Research Objective | Proposed Use of this compound | Desired Outcome |

|---|---|---|

| Screening for Novel Insecticides | As a specific substrate in assays to measure the inhibition of AChE from various insect species. | Identification of compounds with high inhibitory activity against pest insect AChE. |

| Selectivity Profiling | Comparing the inhibition of AChE from pest insects versus beneficial insects (e.g., bees) and vertebrates. | Development of insecticides with high species selectivity and improved safety profiles. elsevierpure.com |

| Resistance Monitoring | Characterizing the AChE of insecticide-resistant pest populations to understand resistance mechanisms. | Designing strategies to overcome or manage insecticide resistance. |

| Biochemical Characterization | Studying the kinetic properties of AChE from different pest species to identify unique features. nih.govusu.edu | Informing the rational design of new, highly specific insecticidal compounds. |

Role in Basic Education and Training in Biochemistry and Pharmacology

Beyond the frontiers of research, this compound has a fundamental role in the education and training of future scientists. chemimpex.com Its use in classic and robust laboratory experiments provides a tangible way for students to learn core concepts in biochemistry and pharmacology.

Laboratory modules can be designed around this compound to demonstrate fundamental principles of enzyme kinetics, such as the Michaelis-Menten model. azom.comnih.govnrel.gov Students can perform assays to determine key kinetic parameters and visualize the data using plots like the Lineweaver-Burk plot. azom.com Furthermore, its differential hydrolysis by AChE and BChE makes it an excellent tool for teaching the concept of enzyme specificity. upol.cz A common experiment involves comparing the hydrolysis rates of this compound and butyrylthiocholine (B1199683) to allow students to empirically discover the distinct substrate preferences of the two major cholinesterases. researchgate.net Such hands-on experience is invaluable for reinforcing theoretical knowledge and providing practical skills for a career in the life sciences. chemimpex.com

Table 4: Educational Applications in Biochemistry and Pharmacology

| Educational Concept | Illustrative Experiment Using this compound | Learning Outcome |

|---|---|---|

| Enzyme Kinetics | Measuring the rate of hydrolysis at varying substrate concentrations to determine Vmax and Km. nih.gov | Understanding of Michaelis-Menten kinetics and graphical data analysis. |

| Enzyme Specificity | Comparing the rate of hydrolysis of this compound with other substrates like butyrylthiocholine by AChE and BChE. researchgate.net | Demonstrating that enzymes have specific substrates they act upon. |

| Enzyme Inhibition | Performing the AChE assay in the presence of known inhibitors to determine the type of inhibition (e.g., competitive). nih.gov | Understanding the different mechanisms by which molecules can inhibit enzyme activity. |

| Pharmacological Principles | Using the compound to screen a small library of compounds for AChE inhibitory activity. | Introduction to the principles of drug discovery and high-throughput screening. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.